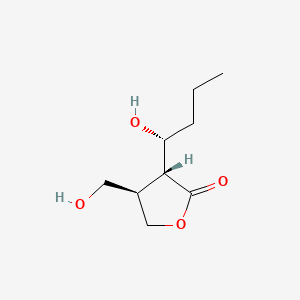

CID 11830173

Description

CID 11830173 is a chemical compound of interest in pharmacological and biochemical research. Its role in biological systems or industrial applications remains unspecified in the available evidence, necessitating comparisons with structurally or functionally related compounds to infer its properties.

Properties

Molecular Formula |

C9H16O4 |

|---|---|

Molecular Weight |

188.22 g/mol |

IUPAC Name |

(3R,4R)-3-[(1R)-1-hydroxybutyl]-4-(hydroxymethyl)oxolan-2-one |

InChI |

InChI=1S/C9H16O4/c1-2-3-7(11)8-6(4-10)5-13-9(8)12/h6-8,10-11H,2-5H2,1H3/t6-,7-,8-/m1/s1 |

InChI Key |

QXCJMSMGYHDDLQ-BWZBUEFSSA-N |

SMILES |

CCCC(C1C(COC1=O)CO)O |

Isomeric SMILES |

CCC[C@H]([C@H]1[C@@H](COC1=O)CO)O |

Canonical SMILES |

CCCC(C1C(COC1=O)CO)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 11830173, we compare it with compounds sharing structural motifs, biological targets, or physicochemical properties. Key analogs include substrates and inhibitors of transport proteins () and oscillatoxin derivatives ().

Substrates and Inhibitors of Transport Proteins

highlights compounds such as taurocholic acid (CID 6675) and betulin-derived inhibitors (CID 72326, 64971) (Figure 8) . These molecules are structurally diverse but share functional relevance in modulating biological transporters. For example:

- Taurocholic acid (CID 6675) : A bile acid conjugate with high polarity (Log P ~ -1.5) and molecular weight 515.6 g/mol, critical for lipid digestion.

- Betulin (CID 72326): A lupane-type triterpenoid with anti-inflammatory properties, molecular weight 442.7 g/mol, and moderate lipophilicity (Log P ~ 7.5).

Oscillatoxin Derivatives

lists oscillatoxin derivatives such as 30-methyl-oscillatoxin D (CID 185389) and oscillatoxin F (CID 156582092) (Figure 1) . These marine-derived polyketides exhibit cytotoxic activity and complex macrocyclic structures.

Comparison with this compound : Oscillatoxins have high molecular weights (>500 g/mol) and low volatility, contrasting with this compound’s inferred volatility. However, both classes may share biosynthetic origins in natural product pathways.

Key Research Findings

Structural Insights: this compound’s chromatographic behavior () aligns with terpenoids or small aromatic compounds, distinct from oscillatoxins or betulin derivatives .

Q & A

Q. Table 1: Experimental Design Template

| Variable Type | Example for this compound | Measurement Technique |

|---|---|---|

| Independent | Solvent polarity | Dielectric constant |

| Dependent | Reaction rate | UV-Vis spectroscopy |

| Control | Temperature (25°C) | Thermocouple |

Advanced Research Question: How to resolve contradictions in published data on this compound’s stability?

Methodological Answer:

Replication : Reproduce conflicting studies with strict adherence to original protocols.

Method Audit : Compare instrumentation (e.g., HPLC vs. GC-MS calibration differences).

Contextual Factors : Assess environmental variables (e.g., humidity in thermal degradation assays).

Statistical Reconciliation : Apply meta-analysis to identify outliers or systematic biases .

Advanced Research Question: How to ensure reproducibility of this compound synthesis?

Methodological Answer:

- Documentation : Detail stoichiometry, purification steps, and equipment specifications (e.g., "rotary evaporator: 40 mbar, 60°C").

- Peer Review : Share protocols with collaborators for pre-publication validation.

- Supporting Information : Archive raw data (e.g., NMR spectra) and code for computational models .

Advanced Research Question: What advanced statistical methods are suitable for analyzing this compound’s structure-activity relationships?

Methodological Answer:

- Multivariate Analysis : Principal Component Analysis (PCA) to correlate structural descriptors (e.g., Hammett constants) with activity.

- Machine Learning : Train models on existing datasets to predict untested properties.

- Uncertainty Quantification : Use Monte Carlo simulations to assess error propagation in kinetic studies .

Advanced Research Question: How to address ethical considerations in toxicological studies of this compound?

Methodological Answer:

Regulatory Compliance : Follow OECD guidelines for in vitro assays.

Data Transparency : Disclose conflicts of interest and funding sources.

Peer Consultation : Engage ethicists in experimental design to minimize risks (e.g., ecotoxicity screening) .

Advanced Research Question: How to integrate mixed-methods approaches in studying this compound’s applications?

Methodological Answer:

- Qualitative Data : Conduct interviews with experts to identify understudied applications.

- Quantitative Validation : Use survey results to prioritize lab experiments (e.g., "60% of respondents highlighted catalytic potential").

- Triangulation : Cross-validate findings via XRD structural data and computational docking simulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.